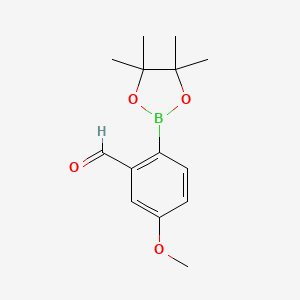

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Descripción general

Descripción

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde: is an organic compound with the molecular formula C13H17BO4. This compound is a derivative of benzaldehyde, featuring a methoxy group and a boronic ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the reaction of 5-methoxy-2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction requires a palladium catalyst and a base.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Oxidizing agents: (e.g., potassium permanganate, chromium trioxide)

Reducing agents: (e.g., sodium borohydride, lithium aluminum hydride)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura cross-coupling)

Aldehydes and carboxylic acids: (from oxidation)

Alcohols: (from reduction)

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

One of the primary applications of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is its use as a reagent in organic synthesis:

- Boronic Acid Derivatives : It serves as a precursor for the synthesis of boronic acid derivatives which are crucial for Suzuki coupling reactions. This reaction is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Synthesis of Pharmaceutical Compounds : The compound has been employed in the synthesis of serine protease inhibitors that target viral infections such as Hepatitis C Virus (HCV). This application highlights its importance in medicinal chemistry and drug discovery .

Applications in Materials Science

The compound also finds utility in materials science:

- Copolymers Development : It is utilized in the development of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit unique optical and electrochemical properties suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Synthesis of Serine Protease Inhibitors

In a study published by researchers investigating antiviral agents, this compound was instrumental in synthesizing a series of serine protease inhibitors. The inhibitors demonstrated significant activity against HCV in vitro and were further explored for their potential therapeutic applications.

Case Study 2: Development of Photovoltaic Materials

Another research project focused on the integration of this compound into novel copolymers for solar cell applications. The resulting materials showed enhanced charge mobility and light absorption properties compared to traditional materials used in photovoltaics.

Comparative Data Table

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Organic Synthesis | Precursor for boronic acid derivatives | Essential for Suzuki coupling reactions |

| Medicinal Chemistry | Synthesis of serine protease inhibitors | Potential antiviral agents against HCV |

| Materials Science | Development of copolymers | Enhanced optical/electrochemical properties |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium complex, followed by reductive elimination to form the final product .

Comparación Con Compuestos Similares

- Phenylboronic acid pinacol ester

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is unique due to the presence of both a methoxy group and a boronic ester group on the benzaldehyde ring. This combination allows for versatile reactivity in various organic transformations, making it a valuable compound in synthetic chemistry .

Actividad Biológica

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological potential and mechanisms of action.

- Chemical Formula : C15H20BNO3

- Molecular Weight : 273.14 g/mol

- CAS Number : 683229-62-1

- IUPAC Name : 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Potential

Preliminary studies suggest that compounds similar to this benzaldehyde may exhibit anticancer properties. For instance:

- Mechanism of Action : Compounds with methoxy groups often enhance lipophilicity and electronic properties, which can improve their interaction with biological targets. This may lead to inhibition of cancer cell proliferation.

- Case Study : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .

Interaction with Biological Molecules

The compound's structure allows for diverse chemical reactivity:

- Target Interaction : Investigations are ongoing to determine how it interacts with specific proteins and enzymes involved in cancer progression and metastasis. The presence of the dioxaborolane moiety may facilitate these interactions.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | Simple aromatic aldehyde | Limited bioactivity |

| 5-Methoxybenzaldehyde | Methoxy-substituted | Moderate anticancer activity |

| 3-Fluoroaniline | Amino-substituted | Potential anti-inflammatory effects |

| 1,3-Dioxaborolane | Boron-containing | Used in drug delivery systems |

Mechanisms Under Investigation

Ongoing research aims to elucidate the specific biological mechanisms through which this compound exerts its effects:

- Cellular Pathways : Studies are focusing on its impact on apoptosis and cell cycle regulation in cancer cells.

- Enzyme Inhibition : There is interest in its inhibitory effects on matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial:

Propiedades

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAWTSMQMAUECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.